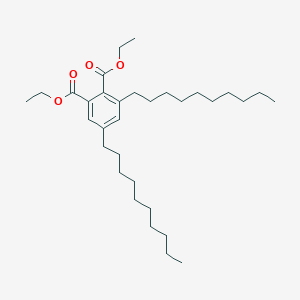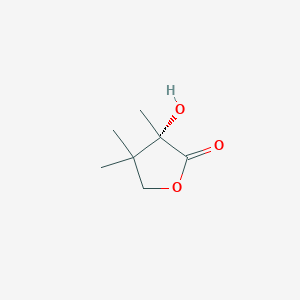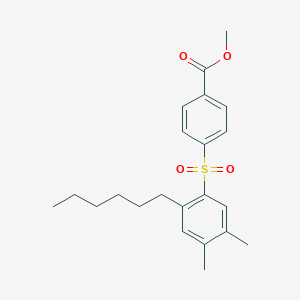![molecular formula C22H28OSi B12582549 tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane CAS No. 645386-38-5](/img/structure/B12582549.png)
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-yl ether linkage. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl alcohol, diphenylsilane, and 3-methylpenta-2,4-dien-1-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of diphenylsilane.
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the coupling reaction between the alcohol and the silane.
Purification: The product is purified by column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted silanes with various functional groups.
科学研究应用
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Materials Science: The compound is utilized in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: It serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
作用机制
The mechanism of action of tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane involves its interaction with molecular targets through its silicon center. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
tert-Butyldimethylsiloxyacetaldehyde: Similar in structure but contains an acetaldehyde group instead of the 3-methylpenta-2,4-dien-1-yl ether linkage.
tert-Butyl((4-butylocta-2,3-dien-1-yl)oxy)dimethylsilane: Contains a different alkyl group attached to the silicon center.
Uniqueness
tert-Butyl[(3-methylpenta-2,4-dien-1-yl)oxy]diphenylsilane is unique due to its combination of a tert-butyl group, a diphenylsilane moiety, and a 3-methylpenta-2,4-dien-1-yl ether linkage. This unique structure imparts specific reactivity and stability, making it valuable in various chemical applications.
属性
CAS 编号 |
645386-38-5 |
|---|---|
分子式 |
C22H28OSi |
分子量 |
336.5 g/mol |
IUPAC 名称 |
tert-butyl-(3-methylpenta-2,4-dienoxy)-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-6-19(2)17-18-23-24(22(3,4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h6-17H,1,18H2,2-5H3 |
InChI 键 |
PFGVEOXZEQDDRF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)

![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)

![2,3,5,6-Tetrachloro-4-{[oxo(diphenyl)-lambda~6~-sulfanylidene]amino}pyridine](/img/structure/B12582501.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)


![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)



